[(3-Chlorophenyl)amino](oxo)acetic acid

medicinal chemistry structure-activity relationship isomer-specific reagents

[(3-Chlorophenyl)amino](oxo)acetic acid (CAS 17709-99-8) is a chlorinated oxanilic acid derivative, namely 3'-chlorooxanilic acid, belonging to the N-phenyloxamic acid family. It possesses a carboxylic acid functionality that distinguishes it from common ester analogs, enabling direct conjugation and salt formation.

Molecular Formula C8H6ClNO3
Molecular Weight 199.59 g/mol
CAS No. 17709-99-8
Cat. No. B099544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(3-Chlorophenyl)amino](oxo)acetic acid
CAS17709-99-8
Molecular FormulaC8H6ClNO3
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)C(=O)O
InChIInChI=1S/C8H6ClNO3/c9-5-2-1-3-6(4-5)10-7(11)8(12)13/h1-4H,(H,10,11)(H,12,13)
InChIKeyOLUWLZIUJCVVRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(3-Chlorophenyl)amino](oxo)acetic acid CAS 17709-99-8: A Regiospecific 3-Chlorooxanilic Acid Building Block for Research Procurement


[(3-Chlorophenyl)amino](oxo)acetic acid (CAS 17709-99-8) is a chlorinated oxanilic acid derivative, namely 3'-chlorooxanilic acid, belonging to the N-phenyloxamic acid family . It possesses a carboxylic acid functionality that distinguishes it from common ester analogs, enabling direct conjugation and salt formation. The compound is supplied as a room-temperature-stable solid with a stated purity of 95% . Its predicted ACD/LogP of 1.54 and polar surface area of 66 Ų place it within favorable drug-like property space .

Why 3-Chlorooxanilic Acid Cannot Be Replaced by Common Analogs in Bioactive Molecule Programs


Close analogs—such as the 4-chlorophenyl isomer (CAS 17738-71-5) or the ethyl ester (CAS 17710-00-8)—are not functionally equivalent . The 3-chloro positioning yields a unique electronic distribution manifesting as a lower predicted logP (1.54 vs. 1.725 for the 4-chloro isomer), altering solubility and permeability profiles [1]. Furthermore, the ethyl ester lacks the ionizable acid group, requires cold-chain storage, and demands an additional hydrolysis step before amide-based coupling, introducing extra time and yield penalties . These differences make direct substitution scientifically invalid for reproducible structure-activity studies.

[(3-Chlorophenyl)amino](oxo)acetic acid Quantitative Differentiation Evidence: Key Procurement Decision Metrics


Regiochemical Identity Confirmed: 3-Chloro vs 4-Chloro Isomer

The compound is unambiguously the 3-chlorophenyl isomer as authenticated by its InChI key OLUWLZIUJCVVRD-UHFFFAOYSA-N . The 4-chlorophenyl analog (CAS 17738-71-5) possesses a distinct InChI key SGVMYQGWSLUOHH-UHFFFAOYSA-N [1]. This structural difference has been shown to result in divergent biological fates: for instance, 3-chloroacetanilide is excreted to only 0.1% of the dose as glycolanilide compared to significant glycolanilide/oxanilic acid excretion for the 4-chloro derivative, indicating that the substitution position dramatically impacts metabolic handling [2].

medicinal chemistry structure-activity relationship isomer-specific reagents

Lipophilicity Differential: 3-Chloro vs 4-Chloro Oxamic Acid

The predicted logP for the 3-chlorophenyl oxamic acid is 1.54 (ACD/LogP) , while the 4-chlorophenyl analog has a predicted logP of 1.725 [1]. The delta of 0.185 log units translates to an approximately 1.53-fold higher partition coefficient for the 4-chloro isomer, indicating higher lipophilicity. This differential can influence aqueous solubility, membrane permeability, and non-specific protein binding in in vitro assays.

ADME drug design physicochemical profiling

Functional Group Advantage: Free Carboxylic Acid vs Ethyl Ester for Direct Conjugation

The target compound exists as the free carboxylic acid, possessing two hydrogen bond donors (ChemSpider) . In contrast, the ethyl ester analog (CAS 17710-00-8) lacks the acidic proton and cannot directly participate in amide bond formation without prior saponification . The free acid can be used directly in HATU/DIC-mediated couplings, saving an average of one synthetic step (hydrolysis) and typically improving overall yield by 10-20%. Furthermore, the acid has a predicted pKa of approximately 3.5, enabling selective ionization at physiological pH.

synthetic chemistry amide coupling compound management

Shelf Logistics: Ambient Temperature Storage of Free Acid vs Cold Chain for Ethyl Ester

The solid free acid is stored and shipped at ambient temperature (SigmaAldrich) . In contrast, the ethyl 3'-chlorooxanilate requires storage at 2–8°C and protection from light . This difference in thermal stability reduces storage infrastructure requirements and lowers the risk of degradation during extended compound library storage.

compound management stability logistics

Optimal Use Cases for [(3-Chlorophenyl)amino](oxo)acetic acid in Scientific Workflows


Isomer-Specific Structure-Activity Relationship (SAR) Studies

When exploring the impact of halogen substitution position on target binding, the confirmed 3-chloro isomer avoids the confounding variability associated with the 4-chloro impurity that may arise from ambiguous synthetic routes. The distinct InChI key provides unambiguous QC verification .

Direct Amide Conjugation in Focused Library Synthesis

The free carboxylic acid enables one-step amide bond formation with diverse amines, bypassing the ester hydrolysis step required for the ethyl or isopropyl ester precursors. This is particularly valuable in parallel synthesis of oxanilic acid-derived lead series .

Hydrophilicity-Driven Probe and Assay Development

With a logP of 1.54—lower than the 4-chloro analog—this compound exhibits enhanced aqueous solubility, reducing the need for DMSO and minimizing precipitation in biochemical assays. This improves data quality in high-concentration screening campaigns [1].

Room-Temperature Compound Library Management

The solid, ambient-stable nature of the free acid simplifies incorporation into large compound collections, avoiding the logistical burden and degradation risks associated with cold-chain-dependent ester analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(3-Chlorophenyl)amino](oxo)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.